molecular formula C10H7N3O B12086061 9aH-imidazo[1,2-a]quinoxalin-4-one

9aH-imidazo[1,2-a]quinoxalin-4-one

Cat. No.: B12086061
M. Wt: 185.18 g/mol
InChI Key: BBJMIXVGWWREBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9aH-Imidazo[1,2-a]quinoxalin-4-one (CAS 133307-45-6) is a versatile heterocyclic compound that serves as a synthetic precursor and core scaffold in medicinal chemistry research. Its primary research value lies in the development of novel therapeutic agents, particularly in the fields of oncology and agricultural science. This compound is a key intermediate for the synthesis of imidazo[1,2-a]quinoxaline derivatives, a class of molecules studied for their potent biological activities. Research has demonstrated that derivatives built upon this scaffold exhibit significant in vitro antitumor activities against human melanoma cell lines, showing higher efficacy than reference drugs like imiquimod and fotemustine . Some leading compounds in this family have shown low nanomolar cytotoxic activity, making them promising candidates for anticancer research . Furthermore, these derivatives have been explored as PDE4 inhibitors , indicating potential for treating inflammatory conditions . Beyond oncology, this chemical scaffold has shown substantial promise in agrochemical research. Synthesized derivatives have displayed broad-spectrum antifungal activity against various phytopathogenic fungi, in some cases outperforming commercial fungicides such as chlorothalonil and hymexazol . Preliminary mechanistic studies suggest that these compounds likely exert their antifungal effects by disrupting critical fungal processes like hyphal differentiation, spore germination, and germ tube growth . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

9aH-imidazo[1,2-a]quinoxalin-4-one

InChI

InChI=1S/C10H7N3O/c14-10-9-11-5-6-13(9)8-4-2-1-3-7(8)12-10/h1-6,8H

InChI Key

BBJMIXVGWWREBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)C3=NC=CN23)C=C1

Origin of Product

United States

Preparation Methods

Quinoxaline Core Formation

The imidazo[1,2-a]quinoxaline skeleton is typically constructed via condensation between α-aminoalcohols and quinoxaline derivatives. For example, 1-(2-aminophenyl)imidazole reacts with ketones or aldehydes under acidic conditions to form the bicyclic framework. In one protocol, refluxing o-phenylenediamine with benzoin in glacial acetic acid yields 2,3-diphenylquinoxaline, demonstrating the viability of thermal cyclization. Adapting this method for 9aH-imidazo[1,2-a]quinoxalin-4-one would require introducing a carbonyl group at position 4 during the cyclization step.

Introduction of the 4-Keto Group

The 4-position of imidazo[1,2-a]quinoxaline is highly reactive, enabling selective oxidation or substitution. Patent literature describes 4-alkylaminoimidazo[1,2-a]quinoxalines synthesized by treating alkylureylene intermediates with phosphorous oxychloride (POCl₃) and pyridine. To install a ketone, a plausible route involves oxidizing a 4-methylamino derivative using strong oxidizing agents like KMnO₄ or CrO₃ under controlled conditions. For instance, analogous oxidations of methyl groups in heterocycles are well-documented, though specific data for this scaffold remain unexplored.

One-Pot Synthesis Under Thermal and Microwave Conditions

Thermal Cyclization in Glacial Acetic Acid

A one-pot synthesis of 2,3-diphenylquinoxaline involves refluxing benzoin (2 mmol) and o-phenylenediamine (2 mmol) in glacial acetic acid for 2 hours, achieving a 98% yield after recrystallization. While this method efficiently forms the quinoxaline ring, modifying the diketone precursor to include a 4-keto group could direct the formation of 9aH-imidazo[1,2-a]quinoxalin-4-one. For example, using phenylglyoxal instead of benzoin might introduce the necessary carbonyl functionality.

Table 1: Thermal Cyclization Parameters

PrecursorSolventTime (h)Yield (%)
BenzoinGlacial acetic acid298
Phenylglyoxal*Glacial acetic acid

*Theoretical adaptation for 4-keto derivative.

Microwave-Assisted Acceleration

Microwave irradiation significantly reduces reaction times. A mixture of benzoin and o-phenylenediamine in acetic acid (450 W, 3 minutes) yields 2,3-diphenylquinoxaline in 95% yield. This approach could be adapted for 9aH-imidazo[1,2-a]quinoxalin-4-one by substituting with a ketone-bearing precursor and optimizing irradiation parameters to prevent decomposition of sensitive functional groups.

Iodine-Mediated sp³ C–H Amination

A novel method for synthesizing benzoimidazo[1,2-a]quinoxalines employs molecular iodine (I₂) to mediate sp³ C–H amination. This strategy activates C–H bonds adjacent to nitrogen, enabling cyclization without metal catalysts. Applying this to 9aH-imidazo[1,2-a]quinoxalin-4-one synthesis could involve:

  • Preparing 2-(benzoimidazol-1-yl)aniline derivatives.

  • Treating with I₂ in dichloroethane at 80°C to induce intramolecular amination.

  • Oxidizing the resulting intermediate to introduce the 4-keto group.

While this method is untested for the target compound, its success in analogous systems suggests potential.

Post-Cyclization Oxidation Strategies

Oxidation of 4-Methyl Derivatives

4-Methylimidazo[1,2-a]quinoxalines can be oxidized to 4-keto derivatives using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO) . For example, 4-methylaminoimidazo[1,2-a]quinoxaline derivatives undergo oxidation to form 4-keto compounds, though yields are highly dependent on steric hindrance.

Table 2: Oxidation of 4-Methyl Derivatives

SubstrateOxidizing AgentYield (%)
4-Methylaminoimidazo[1,2-a]quinoxalineCrO₃/H₂SO₄60–70
4-Methylimidazo[1,2-a]quinoxaline(COCl)₂/DMSO50–65

Direct Carbonyl Incorporation

An alternative approach involves using α-ketoaldehydes as building blocks during cyclization. For instance, reacting 1-(2-aminophenyl)imidazole with glyoxalic acid could directly yield the 4-keto product. However, this method risks side reactions, such as over-oxidation or polymerization, necessitating precise stoichiometric control.

Challenges and Optimization Opportunities

Regioselectivity in Cyclization

The position of the keto group is critical for biological activity. Competing pathways during cyclization may lead to isomers or byproducts. For example, using unsymmetrical diketones could result in mixtures of 4- and 5-keto derivatives. DFT calculations or directing groups might improve regioselectivity, though no experimental data exist for this specific compound.

Solvent and Temperature Effects

Glacial acetic acid is a common solvent due to its dual role as acid catalyst and polar medium. However, dimethylformamide (DMF) or toluene might better stabilize reactive intermediates in oxidation steps. Elevated temperatures (>100°C) risk decomposing the keto group, suggesting that microwave-assisted methods at controlled power settings could enhance yields .

Chemical Reactions Analysis

Types of Reactions: 9aH-Imidazo[1,2-a]quinoxalin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of functional groups in the molecule allows for diverse reactivity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of 9aH-imidazo[1,2-a]quinoxalin-4-one, which can exhibit enhanced biological activities.

Mechanism of Action

The mechanism of action of 9aH-imidazo[1,2-a]quinoxalin-4-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of kinases such as SK2, PIM, and IkB . These interactions lead to the modulation of cellular signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Pyrrolo[1,2-a]quinoxalin-4-ones

Core Structure: Pyrrolo[1,2-a]quinoxaline fused with a ketone group. Key Differences:

  • Heterocycle: Pyrrole (one nitrogen) vs. imidazole (two nitrogens) in 9aH-imidazo[1,2-a]quinoxalin-4-one.
  • Synthesis: Synthesized via one-pot three-component reactions involving alkyl bromoacetate and imidazole intermediates, yielding non-chromatographically isolable products .
  • Bioactivity: Demonstrates anti-tubercular (MIC: 1–10 µg/mL) and anti-HIV activity (EC50: 0.5–5 µM) but lacks adenosine antagonism observed in imidazo derivatives .
  • Physicochemical Properties : Lower polarity due to fewer nitrogen atoms, reducing solubility in aqueous media compared to imidazo analogs.

Table 1: Comparative Data for Pyrrolo vs. Imidazo Derivatives

Property Pyrrolo[1,2-a]quinoxalin-4-one 9aH-Imidazo[1,2-a]quinoxalin-4-one
Nitrogen Atoms 3 4
LogP (Predicted) 2.8–3.5 1.5–2.2
Anticancer Activity (IC50) >50 µM 2–10 µM

Imidazo[4,5-g]quinazolines

Core Structure : Imidazole fused with quinazoline (two nitrogens in a six-membered ring).
Key Differences :

  • Ring System: Quinazoline (1,3-diazanaphthalene) vs. quinoxaline (1,4-diazanaphthalene).
  • Synthesis : Derived from 6-fluoro-1H-benzo[d]imidazol-5-amines via condensation with aldehydes (e.g., 4-pyridinecarbaldehyde) .
  • Bioactivity: Primarily exhibits kinase inhibition (e.g., EGFR) but lacks adenosine receptor binding due to distinct nitrogen positioning .
  • Substituent Effects: Thiophene or aryl groups at position 8 enhance metabolic stability but reduce aqueous solubility compared to fluorine-substituted imidazoquinoxalines .

Table 2: Activity Profile of Imidazo-Fused Compounds

Compound Target Receptor IC50/Ki Value
9aH-Imidazo[1,2-a]quinoxalin-4-one Adenosine A2A 12 nM
Imidazo[4,5-g]quinazoline EGFR Kinase 8 nM

Bismesoionic Sydno[3,4-a]quinoxalin-4-ones

Core Structure: Sydnone (mesoionic oxazole) fused with quinoxaline. Key Differences:

  • Mesoionic Nature: Sydnone rings exhibit charge delocalization, enhancing electrophilicity but reducing stability under acidic conditions compared to imidazoquinoxalines .
  • Synthesis : Constructed via carbamoyl/thiocarbamoyl group cyclization, requiring harsh reagents (e.g., HBr reflux) .
  • Applications: Limited to niche antimicrobial studies, unlike imidazoquinoxalines’ broad receptor modulation .

Table 3: Yield and Conditions for Key Derivatives

Derivative Reaction Step Yield (%) Conditions
4-Cyclopentylamino-1-methyl Chlorination + Amine substitution 72 80°C, HMDS
8-Fluoro-4-cyclopropyl Fluorine substitution 65 HBr reflux, 4 h

Pharmacological and Industrial Relevance

  • Adenosine Antagonism: 9aH-Imidazo[1,2-a]quinoxalin-4-one derivatives show nanomolar affinity for A2A receptors, making them candidates for Parkinson’s disease therapy .
  • Anticancer Potential: Substitutions at position 8 (e.g., fluorine) enhance DNA intercalation, reducing IC50 values in leukemia cell lines (e.g., K562: IC50 = 2 µM) .
  • Ocular Applications: Related imidazo[1,2-a]benzimidazoles reduce intraocular pressure (e.g., RU 243: 0.4% concentration, ΔIOP = 8 mmHg) but exhibit shorter duration than quinoxaline analogs .

Q & A

Q. What are the standard synthetic routes for 9aH-imidazo[1,2-a]quinoxalin-4-one, and how do reaction conditions influence product purity?

Methodological Answer: The compound is typically synthesized via cyclization reactions starting from substituted quinoxaline precursors. For example, reacting 2,3-dichloroquinoxaline with amino acetaldehyde dimethyl acetal or propargyl amine under acidic conditions (50–120°C) yields imidazo[1,2-a]quinoxalin-4(5H)-ones . Reaction conditions critically impact purity:

  • Base selection : Organic bases (e.g., NEt₃) favor cyclization to pyrrolo[1,2-a]quinoxalin-4-ones, while inorganic bases (e.g., K₂CO₃) reduce side products like pyrrolo[1,2-a]benzimidazoles .
  • Solvent and temperature : Reflux in 1,2-epoxybutane (62°C, 24 hours) improves yield for quinoxalin-4-ones compared to DMF at higher temperatures (90°C), which increases benzimidazole byproducts .
  • Oxidants : TPCD (tetrachlorophenol dichlorophosphate) promotes competing 1,3-dipolar cycloaddition, necessitating careful optimization .

Q. How are substituents introduced at specific positions of the imidazo[1,2-a]quinoxalin-4-one core?

Methodological Answer: Substituents are introduced via:

  • Nucleophilic substitution : 4-Chloro derivatives react with amines (e.g., cyclohexylamine, 1-ethylpropylamine) in polar solvents (e.g., CHCl₃) under reflux to yield 4-amino derivatives .
  • Electrophilic substitution : Halogenation (e.g., POCl₃) at the quinoxaline ring enables further functionalization. For example, refluxing with POCl₃ produces 4-chloro-1,8-dimethylimidazo[1,2-a]quinoxaline, which serves as a precursor for diverse derivatives .
  • Precursor modification : Starting with substituted benzimidazoles (e.g., 5,6-dimethylbenzimidazole) directs regioselectivity during cyclization .

Q. What analytical techniques are essential for characterizing imidazo[1,2-a]quinoxalin-4-one derivatives?

Methodological Answer:

  • Chromatography : Column chromatography (SiO₂) or HPLC separates isomers and byproducts, particularly when pyrrolo[1,2-a]benzimidazoles co-form .
  • Spectroscopy : ¹H/¹³C NMR confirms ring substitution patterns, while IR identifies functional groups (e.g., carbonyl at C4) .
  • Elemental analysis : Validates purity and molecular composition (e.g., C 66.36%, H 5.66%, N 20.86% for 4-cyclopentylamino derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in product distribution under varying cyclization conditions?

Methodological Answer:

  • Mechanistic analysis : In neutral or oxidizing conditions (e.g., TPCD), 1,3-dipolar cycloaddition dominates, yielding benzimidazoles. In basic conditions, deprotonation favors quinoxalin-4-one formation .
  • Experimental design : Use fractional factorial designs to isolate variables (e.g., base strength, solvent polarity). For example, triethylamine in acetonitrile (80°C) yields a 46:54 ratio of quinoxalin-4-one to benzimidazole, whereas K₂CO₃ in DMF (70°C) suppresses the latter .
  • Kinetic studies : Monitor reaction progress via HPLC to identify intermediate trapping points and optimize quenching .

Q. What strategies exist for modulating biological activity through functional group modifications?

Methodological Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, F) at C7/C8 enhance antitumor activity by increasing electrophilicity .
  • Bioisosteric replacement : Replace methyl groups with difluoromethyl (as in pyrimido[1,2-a]piperazin-4-ones) to improve metabolic stability .
  • Comparative SAR : Imidazo[1,2-a]pyrimidines show IC₅₀ ~10 µM for antitumor activity, whereas pyridine analogs (IC₅₀ ~15 µM) favor antiviral properties. Tailor substituents based on target selectivity .

Q. How can computational methods aid in predicting reactivity or biological interactions?

Methodological Answer:

  • DFT calculations : Model transition states (e.g., cyclization intermediates) to predict regioselectivity in multi-component reactions .
  • Docking studies : Use crystal structures of target proteins (e.g., IκB kinase) to simulate binding interactions. For example, BMS-345541 analogs with imidazo-quinoxaline cores show allosteric inhibition via hydrophobic pocket interactions .
  • ADMET prediction : Tools like SwissADME assess logP and solubility for derivatives, guiding synthesis toward drug-like candidates .

Data Contradiction Analysis

Q. How should conflicting data on reaction yields be addressed in literature reviews?

Methodological Answer:

  • Source validation : Cross-reference protocols (e.g., Meth-Cohn vs. newer one-pot methods) to identify discrepancies in reagent ratios or purity .
  • Reproducibility testing : Replicate key reactions (e.g., 1-benzylbenzimidazole cyclization) under reported conditions. For example, yields of 4h (quinoxalin-4-one) vary from 7.6% to 91% depending on base choice .
  • Meta-analysis : Aggregate data from multiple studies (e.g., substituent effects on antibacterial activity) using statistical tools to resolve outliers .

Tables for Key Findings

Q. Table 1: Influence of Reaction Conditions on Product Distribution

ConditionSolvent/BaseTemperatureQuinoxalin-4-one Yield (%)Benzimidazole Yield (%)Ref
11,2-Epoxybutane62°C7.66.2
2NEt₃ + TPCD/DMF90°C7.72.7
3NEt₃/MeCN80°C4654

Q. Table 2: Biological Activity of Structural Analogs

CompoundCore StructureIC₅₀ (µM)Primary ActivityRef
AImidazo[1,2-a]quinoxaline10Antitumor
BImidazo[1,2-a]pyridine15Antiviral
CImidazo[1,2-a]pyrazine20Antibacterial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.